Dibromoisophakellin
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Overview
Description
Dibromoisophakellin (DBI) is a natural product that is derived from the marine sponge, Phakellia fusca. DBI has been the subject of extensive research due to its unique chemical structure and potential therapeutic applications. DBI has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties.
Scientific Research Applications
Marine Sponge-Derived Metabolites
Dibromoisophakellin has been identified as a significant metabolite in marine sponges. For instance, a study on the marine sponge Axinella carteri led to the isolation of dibromoisophakellin, highlighting its natural occurrence in marine organisms (Goetz, Harrigan, & Likos, 2001).
Synthesis and Structural Studies
Researchers have focused on the synthesis of dibromoisophakellin, exploring its chemical structure and properties. A notable example is a study that describes a short synthesis of dibromoisophakellin, providing insights into its chemical composition and synthesis process (Wiese, Yakushijin, & Horne, 2002).
Antineoplastic Potential
Dibromoisophakellin has been studied for its potential antineoplastic properties. A study isolated dibromoisophakellin from the sponge Phakellia mauritiana and examined its antineoplastic activity, suggesting its potential in cancer research (Pettit et al., 1997).
Cytotoxicity Studies
Research on dibromoisophakellin also extends to its cytotoxic effects. A study on the South China Sea sponge Agelas nemoechinata identified N-methyldibromoisophakellin and investigated its cytotoxic activity, adding to the understanding of its biological effects (Li et al., 2019).
Proteasome Inhibition
Dibromoisophakellin has been reported to inhibit the proteolytic activity of the human 20S proteasome, which is significant in understanding its potential therapeutic applications. This was demonstrated in a study involving oroidin-derived alkaloids, including dibromoisophakellin (Lansdell et al., 2012).
Bioactive Properties
Dibromoisophakellin's bioactive properties have been a subject of interest, particularly its role as a feeding deterrent in marine ecosystems. For instance, a study on the sponge Stylissa caribica discovered N-methyldibromoisophakellin with significant antifeedant activity against reef fish (Assmann, Van Soest, & Köck, 2001).
properties
CAS RN |
104758-96-5 |
---|---|
Product Name |
Dibromoisophakellin |
Molecular Formula |
C11H11Br2N5O |
Molecular Weight |
389.05 g/mol |
IUPAC Name |
(1R,5S)-3-amino-7,8-dibromo-2,4,9,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-3,6(10),7-trien-11-one |
InChI |
InChI=1S/C11H11Br2N5O/c12-5-4-6(15-8(5)13)9(19)18-3-1-2-11(18)7(4)16-10(14)17-11/h7,15H,1-3H2,(H3,14,16,17)/t7-,11+/m0/s1 |
InChI Key |
DDCWMFYLYYJVTF-WRWORJQWSA-N |
Isomeric SMILES |
C1C[C@]23[C@H](C4=C(C(=O)N2C1)NC(=C4Br)Br)NC(=N3)N |
SMILES |
C1CC23C(C4=C(C(=O)N2C1)NC(=C4Br)Br)N=C(N3)N |
Canonical SMILES |
C1CC23C(C4=C(C(=O)N2C1)NC(=C4Br)Br)NC(=N3)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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